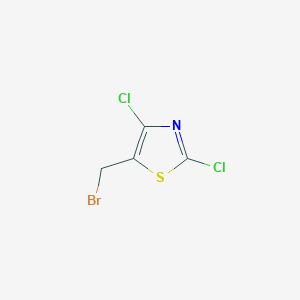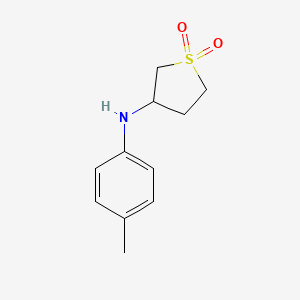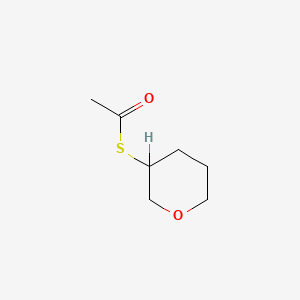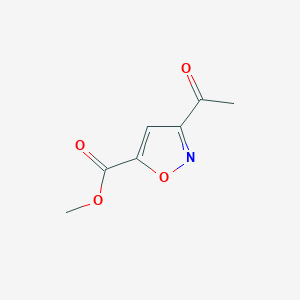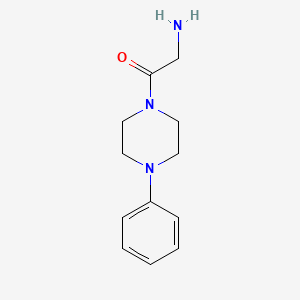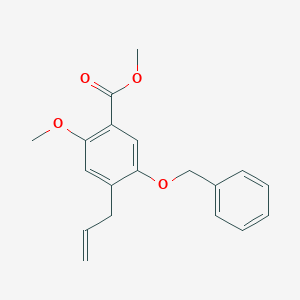![molecular formula C28H37ClNPPd B3262654 [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline CAS No. 359803-53-5](/img/structure/B3262654.png)
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,4S)-2-bicyclo[221]heptanyl]-[(1S,4R)-2-bicyclo[221]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline is a complex organometallic compound It features a palladium center coordinated with a phosphane ligand and a dimethyl-2-phenylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline typically involves the following steps:
Ligand Preparation: The bicyclo[2.2.1]heptanyl phosphane ligand is synthesized through a series of reactions starting from norbornene derivatives.
Palladium Complex Formation: The ligand is then reacted with a palladium precursor, such as palladium chloride, under controlled conditions to form the palladium complex.
Final Assembly: The N,N-dimethyl-2-phenylaniline moiety is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligand and subsequent complexation with palladium. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.
化学反应分析
Types of Reactions
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline undergoes various types of reactions, including:
Oxidation: The palladium center can undergo oxidation reactions, often leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can revert the palladium center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands are exchanged with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) or palladium(IV) species, while substitution reactions can produce a variety of organometallic complexes.
科学研究应用
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent or as a tool in drug development.
Industrial Chemistry: It is used in the production of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.
作用机制
The mechanism of action of [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, enabling the compound to catalyze a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation and cleavage of palladium-carbon and palladium-heteroatom bonds.
相似化合物的比较
Similar Compounds
- [(1R,4S)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+)
- N,N-dimethyl-2-phenylaniline;chloropalladium(1+)
- [(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+)
Uniqueness
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline is unique due to its specific combination of ligands and palladium center. This unique structure imparts distinct catalytic properties, making it particularly effective in certain organic transformations compared to its analogs.
属性
CAS 编号 |
359803-53-5 |
|---|---|
分子式 |
C28H37ClNPPd |
分子量 |
560.4 g/mol |
IUPAC 名称 |
bis(2-bicyclo[2.2.1]heptanyl)phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline |
InChI |
InChI=1S/C14H14N.C14H23P.ClH.Pd/c1-15(2)14-11-7-6-10-13(14)12-8-4-3-5-9-12;1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10;;/h3-8,10-11H,1-2H3;9-15H,1-8H2;1H;/q-1;;;+2/p-1 |
InChI 键 |
JZMMCQBNMQSWGC-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1CC2CC1CC2PC3CC4CCC3C4.Cl[Pd+] |
手性 SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1C[C@H]2C[C@@H]1CC2PC3C[C@H]4CC[C@@H]3C4.Cl[Pd+] |
规范 SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1CC2CC1CC2PC3CC4CCC3C4.Cl[Pd+] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



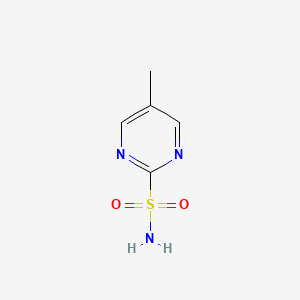
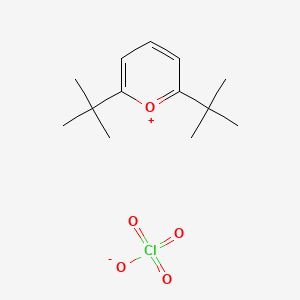
![2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3262592.png)
![3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride](/img/structure/B3262597.png)
